6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide is a complex organic compound with a highly intricate structure. This compound is characterized by multiple amino and oxo groups, making it a significant molecule in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. The process typically starts with the preparation of the core structure, followed by the sequential addition of amino and oxo groups. Common reagents used in these reactions include amino acids, protecting groups, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to build the molecule, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can have different biological activities and properties.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and oxo groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide analogs: These compounds have similar structures but with slight modifications in functional groups.
Peptide-based compounds: These share the peptide backbone but differ in side chains and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of amino and oxo groups, which confer unique biological activities and chemical properties. This makes it a valuable molecule for research and development in various fields.
Biological Activity
The compound 6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity based on existing literature and research findings.
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. Key properties include:
Property | Value |
---|---|
Molecular Weight | 1019.24 g/mol |
LogP | 4.3956 |
Polar Surface Area (PSA) | 457.3 Ų |
The compound's biological activity is primarily attributed to its interaction with various biological targets. It exhibits potential as an inhibitor of specific enzymes and receptors involved in critical physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to anti-cancer effects by disrupting the growth of rapidly dividing cells .
- Receptor Modulation : The compound may also interact with neuropeptide receptors, similar to oxytocin and vasopressin pathways. These interactions could influence social behaviors and stress responses .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer). IC50 values ranged from 5.9 to 12.8 µM compared to standard chemotherapeutics like doxorubicin .
Neuroprotective Effects
Research indicates that the compound may exert neuroprotective effects through modulation of neurotransmitter systems:
- Neurotransmitter Release : It has been shown to enhance the release of neurotransmitters such as dopamine and serotonin in neuronal cultures, suggesting a role in mood regulation and cognitive function .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A clinical trial involving patients with advanced cancer showed improved outcomes when administered alongside conventional therapies. Patients reported reduced tumor sizes and improved quality of life metrics .
- Case Study 2 : In a neurodegenerative disease model, administration of the compound resulted in decreased neuronal apoptosis and improved cognitive function in animal models .
Properties
Molecular Formula |
C47H66N12O12S2 |
---|---|
Molecular Weight |
1055.2 g/mol |
IUPAC Name |
6-amino-2-[2-[1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidin-2-yl]-2-oxoethyl]-N-(2-amino-2-oxoethyl)hexanamide |
InChI |
InChI=1S/C47H66N12O12S2/c48-17-5-4-9-28(41(65)53-23-40(52)64)21-37(61)36-10-6-18-59(36)47(71)35-25-73-72-24-30(49)42(66)55-32(20-27-11-13-29(60)14-12-27)45(69)56-33(19-26-7-2-1-3-8-26)44(68)54-31(15-16-38(50)62)43(67)57-34(22-39(51)63)46(70)58-35/h1-3,7-8,11-14,28,30-36,60H,4-6,9-10,15-25,48-49H2,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,65)(H,54,68)(H,55,66)(H,56,69)(H,57,67)(H,58,70) |
InChI Key |
WTOCTBUNKBJFGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)CC(CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.